4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2
Overview
Description
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is a deuterated compound used primarily as an analytical standard. It is a derivative of nonylphenol, a class of compounds known for their use in industrial applications and environmental studies. The deuterium atoms in the compound make it particularly useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 typically involves the alkylation of phenol with 3,6-dimethyl-3-heptyl bromide in the presence of a base. The deuterium atoms are introduced through the use of deuterated reagents or by hydrogen-deuterium exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale alkylation reactions followed by purification steps such as distillation and crystallization. The use of deuterated reagents is carefully controlled to ensure the incorporation of deuterium atoms at the desired positions.
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is used in a variety of scientific research applications:
Chemistry: As an analytical standard in mass spectrometry and chromatography.
Biology: In studies involving the metabolism and environmental impact of nonylphenols.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in electron transfer reactions. The deuterium atoms provide stability and allow for precise tracking in analytical studies.
Comparison with Similar Compounds
Similar Compounds
- 3,6,3-Nonylphenol-d2
- 4-tert-Octylphenol-3,5-d2
- 4-(1-Ethyl-1,4-dimethylpentyl)phenol-3,5-d2
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 is unique due to its specific alkyl chain and the presence of deuterium atoms, which enhance its stability and analytical utility. Compared to other nonylphenol derivatives, it offers improved performance in mass spectrometry and environmental studies.
Properties
IUPAC Name |
3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3/i6D,7D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUSMSXKMBLFS-QFIQSOQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746773 | |
Record name | 4-(3,6-Dimethylheptan-3-yl)(3,5-~2~H_2_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-19-3 | |
Record name | 4-(1-Ethyl-1,4-dimethylpentyl)phen-3,5-d2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173020-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,6-Dimethylheptan-3-yl)(3,5-~2~H_2_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.